Benzoyl disulfide
CAS No.: 644-32-6
Cat. No.: VC1959539
Molecular Formula: C14H10O2S2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 644-32-6 |
---|---|
Molecular Formula | C14H10O2S2 |
Molecular Weight | 274.4 g/mol |
IUPAC Name | S-benzoylsulfanyl benzenecarbothioate |
Standard InChI | InChI=1S/C14H10O2S2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |
Standard InChI Key | YYWLHHUMIIIZDH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2 |
Melting Point | 134.5 °C |
Chemical Identity and Structure
Benzoyl disulfide, also known as dibenzoyl disulfide, is an organic compound with the molecular formula C₁₄H₁₀O₂S₂ and a molecular weight of 274.358 g/mol . Its structure consists of two benzoyl groups (C₆H₅CO-) connected by a disulfide (-S-S-) bridge.
Parameter | Value |
---|---|
IUPAC Name | S-benzoylsulfanyl benzenecarbothioate |
Chemical Formula | C₁₄H₁₀O₂S₂ |
Molecular Weight | 274.358 g/mol |
CAS Registry Number | 644-32-6 |
European Community (EC) Number | 211-413-2 |
UNII | XO5F8186C4 |
InChIKey | YYWLHHUMIIIZDH-UHFFFAOYSA-N |
The molecular structure features two phenyl rings attached to carbonyl groups, which are in turn connected by a disulfide linkage. This arrangement gives the compound its distinctive chemical reactivity and properties .
Physical and Chemical Properties
Benzoyl disulfide exists as a solid at room temperature. Its physical and chemical characteristics make it relevant for various applications in synthetic chemistry and industrial processes.
The disulfide bond (-S-S-) is a key feature determining the compound's reactivity. This bond can undergo various transformations including reduction, oxidation, and exchange reactions with other sulfur-containing compounds .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of benzoyl disulfide, with the most common method involving the reaction of benzoyl chloride with sulfide or disulfide species.
Classical Synthesis from Benzoyl Chloride
The traditional preparation method involves the reaction of benzoyl chloride with hydrogen sulfide or its derivatives:
"A solution of 315 g (4.76 moles) of potassium hydroxide in 3150 ml of commercial absolute ethanol is prepared with mechanical stirring in a 5-l three-necked round-bottomed flask. The flask is fitted with a 500-ml dropping funnel and a gas inlet tube extending to the bottom of the flask, and hydrogen sulfide is passed in through the inlet tube with stirring until the solution is saturated and no longer gives an alkaline reaction with phenolphthalein. The mixture is cooled to 10–15° by means of an ice bath, and 346.5 g (2.46 moles) of redistilled benzoyl chloride is introduced dropwise with stirring while the temperature is kept below 15°."
The reaction proceeds through the formation of thiobenzoic acid intermediates, which are subsequently oxidized to form the disulfide bond:
Reaction Step | Conditions |
---|---|
H₂S saturation | Room temperature, until solution becomes neutral |
Addition of benzoyl chloride | 10-15°C, dropwise addition with stirring |
Filtration of KCl | Using Büchner funnel |
Oxidation with iodine | 10-15°C, until slight excess (indicated by faint coloration) |
Product isolation | Filtration, washing with ethanol and water |
The crude benzoyl disulfide can be further purified through recrystallization from suitable solvents .
Alternative Synthesis Methods
Benzoyl disulfide has also been synthesized through other routes:
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Reaction of benzoyl chloride with alkali metal disulfides or polysulfides
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Oxidation of thiobenzoic acid using appropriate oxidizing agents
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Exchange reactions involving other disulfides
These alternative methods vary in yield, purity, and practicality depending on the specific requirements and available starting materials .
Applications and Uses
Benzoyl disulfide finds applications in various fields, primarily due to its reactive disulfide functionality.
Chemical Synthesis
In organic synthesis, benzoyl disulfide serves as:
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A source of benzoylthio groups in various transformation reactions
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A precursor for the preparation of other sulfur-containing compounds
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A reagent for disulfide exchange reactions
Research Applications
In research settings, benzoyl disulfide has been investigated for:
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Studies of disulfide bond reactivity
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Development of novel synthetic methodologies
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Exploration of sulfur-containing functional materials
Safety Aspect | Information |
---|---|
Acute Effects | May cause irritation to skin, eyes, and respiratory system |
Handling Precautions | Use appropriate personal protective equipment; avoid inhalation or contact |
Storage | Store in a cool, dry place away from incompatible materials |
Disposal | Dispose according to local regulations for chemical waste |
Comprehensive toxicological data for benzoyl disulfide is limited in publicly available scientific literature, suggesting the need for further studies in this area .
Structural Comparison with Related Compounds
Benzoyl disulfide belongs to a family of organosulfur compounds that include structurally related molecules with similar chemical properties.
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
Benzoyl disulfide | C₁₄H₁₀O₂S₂ | Two benzoyl groups connected by a disulfide bond |
Dibenzyl disulfide | C₁₄H₁₄S₂ | Two benzyl groups connected by a disulfide bond |
Benzoyl benzyl disulfide | C₁₄H₁₂OS₂ | One benzoyl and one benzyl group connected by a disulfide bond |
Dibenzoic anhydride | C₁₄H₁₀O₃ | Two benzoyl groups connected by an oxygen atom |
Understanding these structural relationships provides insight into the chemical behavior and potential applications of benzoyl disulfide .
Research Developments and Future Directions
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Development of improved synthetic methodologies with higher yields and selectivity
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Exploration of catalytic applications in organic transformations
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Investigation of potential biological activities
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Application in materials science, particularly in stimuli-responsive polymers
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